

Application Note & Protocol: Crystal Structure Analysis of 3,5-Dichloro-2-hydroxybenzamide

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Compound of Interest		
Compound Name:	3,5-Dichloro-2-hydroxybenzamide	
Cat. No.:	B094599	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination and analysis of the single-crystal X-ray structure of **3,5-Dichloro-2-hydroxybenzamide**. The methodologies outlined herein cover the entire workflow from crystal growth to data collection, structure solution, and refinement. While crystallographic data for the specific title compound is not publicly available, this protocol is presented as a comprehensive guide for its analysis. To illustrate the expected data and results, crystallographic information for the closely related compound, **3,5-Dichloro-2-hydroxybenzaldehyde**, is provided as a representative example.

Introduction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. [1][2] This method is indispensable in drug development and materials science for elucidating molecular structure, conformation, and intermolecular interactions, which are critical for understanding a compound's physicochemical properties and biological activity.

3,5-Dichloro-2-hydroxybenzamide is a halogenated aromatic compound of interest in medicinal chemistry. Its structural analysis can reveal key features such as intramolecular hydrogen bonding between the hydroxyl and amide groups, as well as intermolecular interactions that dictate its crystal packing. This application note details the experimental procedure for obtaining and analyzing the crystal structure of this compound.



Experimental Protocols

This section outlines the sequential steps required for the single-crystal X-ray diffraction analysis of **3,5-Dichloro-2-hydroxybenzamide**.

2.1. Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis.[3] Several common crystallization techniques can be employed:

- Slow Evaporation (Recommended):
 - Dissolve 5-10 mg of purified 3,5-Dichloro-2-hydroxybenzamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) in a small, clean vial.
 - Loosely cap the vial or cover it with parafilm perforated with a few small holes.
 - Allow the solvent to evaporate slowly at room temperature over several days to weeks.
 - Monitor the vial for the formation of well-defined, transparent crystals. For a related compound, 3,5-dichloro-2-hydroxybenzaldehyde, single crystals were successfully grown from methanol by slow evaporation over six days.[4]
- Vapor Diffusion:
 - Prepare a saturated solution of the compound in a good solvent (e.g., acetone).
 - Place this solution in a small open vial.
 - Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane).
 - The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
- Cooling Crystallization:



- Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.
- Slowly cool the solution to room temperature or below in a controlled manner.

2.2. Crystal Mounting and Data Collection

- Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
 The crystal should be free of cracks and other visible defects.
- Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
- Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. This minimizes thermal motion and radiation damage.
- Perform an initial unit cell determination to assess the crystal quality and determine the Bravais lattice and preliminary unit cell parameters.
- Proceed with a full data collection, typically involving a series of omega and phi scans to cover the reciprocal space. The data collection strategy should aim for high completeness and redundancy.

2.3. Data Reduction and Structure Solution

- Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
- Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
- Determine the space group from the systematic absences in the diffraction data.
- Solve the crystal structure using direct methods or dual-space algorithms. This will provide an initial model of the atomic positions.

2.4. Structure Refinement



- Refine the structural model against the experimental data using full-matrix least-squares on F².
- Locate and assign all non-hydrogen atoms. Refine their positions and anisotropic displacement parameters.
- Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions. Refine hydrogen atoms isotropically. For the related 3,5-dichloro-2hydroxybenzaldehyde, hydrogen atoms were placed in idealized positions and refined as riding atoms.[4]
- Assess the quality of the final refined structure using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

Data Presentation

The following tables summarize the crystallographic data and refinement parameters. Note: As the crystal structure for **3,5-Dichloro-2-hydroxybenzamide** is not available, the data for the closely related compound **3,5-Dichloro-2-hydroxybenzaldehyde** is presented for illustrative purposes.[5]

Table 1: Crystal Data and Structure Refinement Details for 3,5-Dichloro-2-hydroxybenzaldehyde.



Empirical Formula C ₇ H ₄ Cl ₂ O ₂ Formula Weight 191.00 Temperature 291(2) K Wavelength 0.71073 Å Crystal System Monoclinic Space Group P21/c Unit Cell Dimensions a a 8.3359 (16) Å b 13.884 (3) Å c 7.2341 (14) Å α 90° β 114.519 (2)° γ 90° Volume 761.7 (3) ų Z 4 Calculated Density 1.664 Mg/m³ Absorption Coefficient 0.792 mm⁻¹ F(000) 384 Crystal Size 0.14 x 0.12 x 0.10 mm Data Collection 2.72 to 26.83° Index ranges -10<=h<=9, -17<=k<=16, -8<=l<=8 Reflections collected 4063	Parameter	Value	
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Theta range for data collection 2.72 to 26.83° Index ranges -10<=h<=9, -17<=k<=16, -8<=l<=8	Crystal Size	0.14 x 0.12 x 0.10 mm	
Index ranges -10<=h<=9, -17<=k<=16, -8<=l<=8	Data Collection		
	Theta range for data collection	2.72 to 26.83°	
Reflections collected 4063	Index ranges	-10<=h<=9, -17<=k<=16, -8<=l<=8	
	Reflections collected	4063	



Independent reflections	1487 [R(int) = 0.0551]	
Refinement		
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	1487 / 0 / 101	
Goodness-of-fit on F ²	0.999	
Final R indices [I>2sigma(I)]	R1 = 0.0362, wR2 = 0.0906	
R indices (all data)	R1 = 0.0550, wR2 = 0.0971	
Largest diff. peak and hole	0.271 and -0.270 e.Å ⁻³	

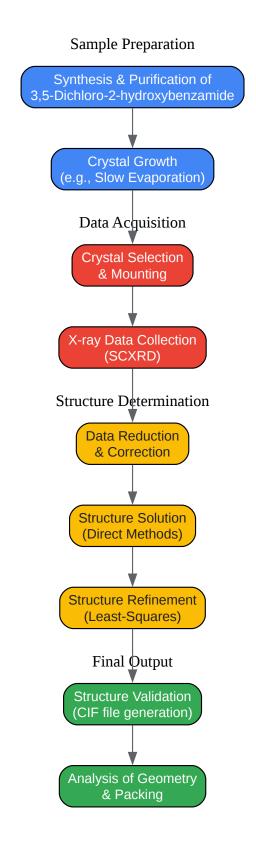
Table 2: Selected Bond Lengths and Angles for 3,5-Dichloro-2-hydroxybenzaldehyde.[5]

Bond	Length (Å)	Bond	Angle (°)
CI(1)-C(3)	1.7340 (19)	C(6)-C(1)-C(2)	120.59 (18)
CI(2)-C(5)	1.740 (2)	O(2)-C(2)-C(3)	117.10 (17)
O(1)-C(7)	1.217 (3)	C(4)-C(3)-Cl(1)	119.24 (16)
O(2)-C(2)	1.342 (2)	C(6)-C(5)-Cl(2)	120.63 (16)
C(1)-C(7)	1.472 (3)	O(1)-C(7)-C(1)	124.0 (2)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of **3,5-Dichloro-2-hydroxybenzamide**.





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Caption: Workflow for crystal structure determination.



Summary

This document provides a comprehensive protocol for the crystal structure analysis of **3,5-Dichloro-2-hydroxybenzamide**, intended for researchers in chemistry and drug development. It details the necessary steps from crystal growth to data analysis and presentation. While the specific crystal structure of the title compound has not been reported, the provided workflow and the exemplary data from a closely related molecule offer a robust framework for its future structural elucidation. The successful application of this protocol will yield valuable insights into the molecular architecture and solid-state interactions of this compound.

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